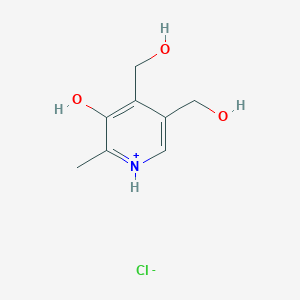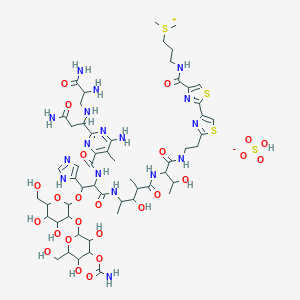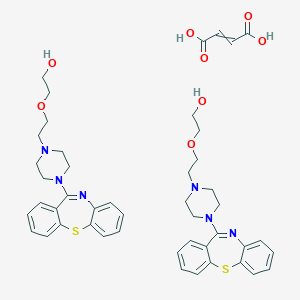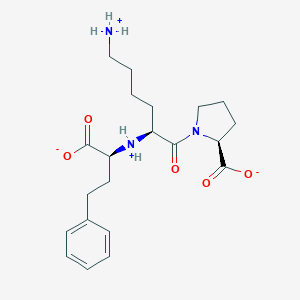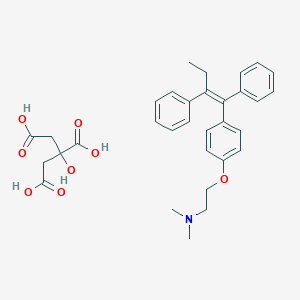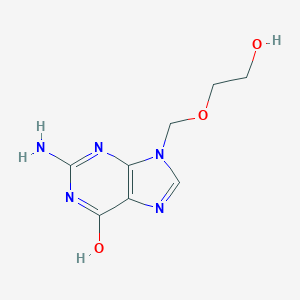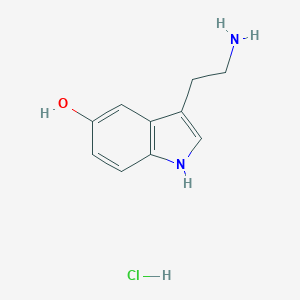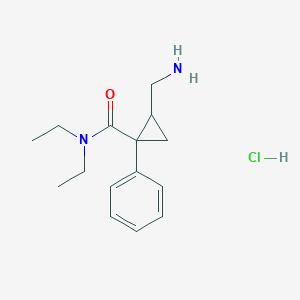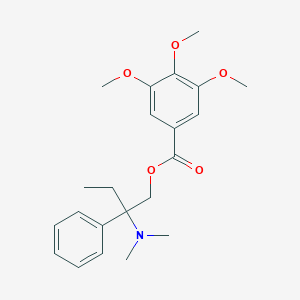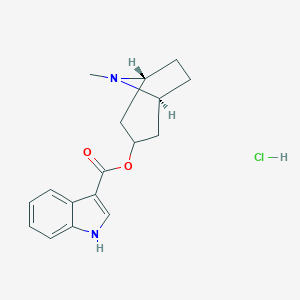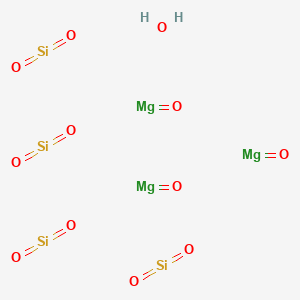
Talc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
作用机制
生化分析
Biochemical Properties
Talc is chemically inert and does not participate in biochemical reactions. It does not interact with enzymes, proteins, or other biomolecules in a biochemical context. Its primary role in biological systems is physical rather than chemical .
Cellular Effects
This compound does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism due to its chemical inertness. It can have indirect effects on cells. For instance, when used in pharmaceutical formulations, this compound can affect the rate at which the drug is released into the body .
Molecular Mechanism
As this compound is chemically inert, it does not exert effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression. Its effects are primarily physical, such as altering the texture of products or absorbing moisture .
Temporal Effects in Laboratory Settings
This compound is stable and does not degrade over time. In laboratory settings, its effects do not change over time. Long-term effects on cellular function have not been observed in in vitro or in vivo studies due to its chemical inertness .
Dosage Effects in Animal Models
The effects of this compound do not vary with different dosages in animal models, as it is not biologically active. Like any substance, it can have toxic or adverse effects at high doses, primarily due to physical rather than chemical interactions .
Metabolic Pathways
This compound does not participate in metabolic pathways as it does not interact with enzymes or cofactors. It does not affect metabolic flux or metabolite levels due to its chemical inertness .
Transport and Distribution
This compound does not have specific transporters or binding proteins within cells and tissues. Its distribution within the body depends on its physical form and the route of administration .
Subcellular Localization
This compound does not have a specific subcellular localization as it does not enter cells due to its large size and chemical inertness. It does not have any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件
合成滑石可以通过多种方法制备,包括水热处理、沉淀和溶胶-凝胶法 .
水热处理: 该方法涉及在高温高压条件下,使镁和硅源反应形成结晶纳米滑石.
沉淀: 通过从水溶液中沉淀镁和硅化合物可以获得无定形或短程有序纳米滑石.
溶胶-凝胶法: 这涉及有机-无机杂化滑石状结构的化学接枝,从而导致高化学纯度和热稳定性.
工业生产方法
滑石的工业生产通常涉及开采,然后进行破碎、研磨和提纯过程 . 开采的滑石使用颚式破碎机、圆锥破碎机或冲击破碎机进行破碎,然后研磨到所需的粒径。 提纯过程可能包括浮选、磁选和化学处理,以去除杂质 .
化学反应分析
反应类型
滑石经历各种化学反应,包括:
常用试剂和条件
水合和碳酸化: 需要存在二氧化碳和水.
热分解: 发生在高温下,通常高于 900°C.
主要形成的产物
水合和碳酸化: 产生滑石、菱镁矿 (MgCO₃) 和水.
热分解: 产生顽火辉石和二氧化硅.
科学研究应用
滑石在各个领域都有许多科学研究应用:
相似化合物的比较
滑石通常与其他粘土矿物如叶蜡石和绿泥石进行比较:
属性
IUPAC Name |
trimagnesium;dioxido(oxo)silane;hydroxy-oxido-oxosilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Mg.2HO3Si.2O3Si/c;;;4*1-4(2)3/h;;;2*1H;;/q3*+2;2*-1;2*-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXVOGGZOFOROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Si](=O)[O-].O[Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Mg+2].[Mg+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Mg3O12Si4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless, white-gray powder; [NIOSH] |
Source


|
| Record name | Soapstone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/622 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14807-96-6 |
Source


|
| Record name | Talc [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014807966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

